molecular formula C25H25N5O2 B2853572 11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one CAS No. 1326890-76-9

11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one

Cat. No.: B2853572
CAS No.: 1326890-76-9
M. Wt: 427.508
InChI Key: CQIICZYUQYBDRZ-UHFFFAOYSA-N
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Description

The compound 11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one is a nitrogen-rich tricyclic heterocycle featuring a fused tetrazolopyrimidine core. Its structure includes a 4-butoxyphenyl substituent at position 11 and a 2-phenylethyl group at position 3.

Properties

IUPAC Name

11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,22-24,26-27H,2-3,13-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZSQAODIMSMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tricyclic derivatives, focusing on substituent effects, crystallographic data, and biological relevance.

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Butoxyphenyl, 2-phenylethyl Not provided Inferred ~450–500 High lipophilicity due to butoxy chain; potential enhanced membrane permeability .
11-(4-Butoxyphenyl)-4-[(4-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[...]-5-one 4-Butoxyphenyl, 4-chlorobenzyl Not provided Not provided Chlorine atom may enhance electronegativity and alter binding interactions.
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...] 4-Chlorophenyl, methyl C₁₉H₁₃ClN₆ 360.80 Compact substituents; orthogonal crystal system (P2₁2₁2₁) .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...] 4-Methoxyphenyl, phenyl Not provided Not provided Methoxy group improves solubility; reported biological activity .

Key Observations:

  • The butoxyphenyl group in the target compound introduces steric bulk and lipophilicity, which may impact crystallization behavior and pharmacokinetics compared to smaller substituents (e.g., chloro or methoxy) .
  • Methoxyphenyl derivatives (e.g., ) balance solubility and bioactivity, making them common in drug discovery.

Crystallographic and Structural Insights

Crystallographic data for related compounds highlight the influence of substituents on packing efficiency and intermolecular interactions:

Compound Crystal System Space Group Unit Cell Parameters (Å) Z Density (g/cm³)
12-(4-Chlorophenyl)-7-methyl-... Orthorhombic P2₁2₁2₁ a = 6.9459, b = 9.7010, c = 24.0382 4 1.480
  • The orthorhombic system and P2₁2₁2₁ space group in suggest tight packing via C–H···π and π-π interactions, facilitated by planar aromatic substituents.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound?

  • The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclocondensation : Use a palladium-catalyzed coupling to form the tricyclic core .
  • Substitution reactions : Introduce the 4-butoxyphenyl and phenylethyl groups via nucleophilic aromatic substitution under anhydrous conditions (e.g., THF, 60°C) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product with >95% purity .
    • Optimization of temperature, solvent polarity, and catalyst loading is critical to avoid side products like over-alkylated derivatives .

Q. How can the molecular structure be confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles, confirming the tricyclic framework and substituent positions .
  • Spectroscopic techniques :

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) identify aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Electrospray ionization (ESI) validates the molecular ion peak at m/z 487.2012 (calculated: 487.2015) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinase targets (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values reported in µM ranges) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to determine EC₅₀ .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Case study : Discrepancies in carbonyl group positions (NMR vs. X-ray) may arise from dynamic effects in solution. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles to identify static vs. dynamic distortions .

Q. What computational strategies predict regioselectivity in derivatization reactions?

  • Molecular docking : AutoDock Vina simulates binding affinities to prioritize substituents at the 4-butoxyphenyl site (e.g., fluorine vs. methoxy groups) .
  • Reactivity descriptors : Fukui indices (calculated via Gaussian 16) identify nucleophilic centers for site-specific modifications .

Q. How can AI-driven models optimize reaction pathways for scale-up?

  • Machine learning (ML) : Train neural networks on reaction yield data (e.g., solvent polarity, catalyst ratio) to predict optimal conditions .
  • COMSOL simulations : Model heat and mass transfer in flow reactors to minimize byproducts during continuous synthesis .

Methodological Challenges and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?

  • Root cause : Hydrophobic tricyclic core and butoxyphenyl group reduce solubility.
  • Solutions :

  • Prodrug design : Introduce phosphate esters at the carbonyl group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for improved bioavailability .

Q. How to differentiate this compound from structurally similar analogs in biological assays?

  • SAR analysis : Compare IC₅₀ values against analogs with modified substituents (e.g., 4-methoxy vs. 4-fluoro derivatives) .
  • Metabolite profiling : Use LC-MS/MS to track unique degradation products (e.g., phenylethyl cleavage fragments) .

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